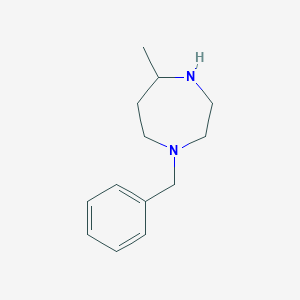

1-Benzyl-5-methyl-1,4-diazepane

Vue d'ensemble

Description

Synthesis Analysis

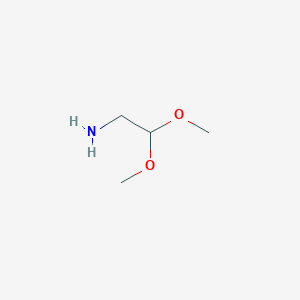

The synthesis of 1,4-diazepanes, including 1-Benzyl-5-methyl-1,4-diazepane, can be achieved through various methods. A notable approach involves a domino process that includes the in situ generation of an aza-Nazarov reagent followed by cyclization via an intramolecular aza-Michael reaction. This method allows for the synthesis from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates under solvent-free conditions in many instances (Maiti et al., 2020). Another synthesis pathway involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates, leading to the regiospecific preparation of diazepinones, demonstrating the versatility in synthesizing diazepane derivatives (Núñez Alonso et al., 2020).

Molecular Structure Analysis

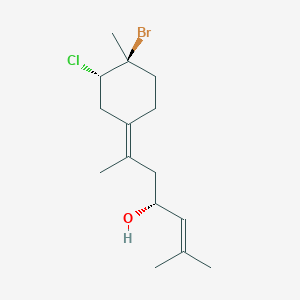

The molecular structure of diazepane derivatives has been extensively studied through X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystal structure of a 1,4-diazepinone derivative reveals a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent ring, providing insights into the conformational characteristics of these compounds (Núñez Alonso et al., 2020).

Chemical Reactions and Properties

1,4-Diazepanes undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, the synthesis and characterization of diazenyl-diazepanes show their stability and reactivity towards NMR spectroscopy, indicating their suitability for further chemical modifications (Moser & Vaughan, 2004).

Physical Properties Analysis

The physical properties of 1,4-diazepanes, including solubility, melting points, and stability, are crucial for their application in different chemical contexts. The crystalline structure of these compounds, such as 1,4-ditosyl-1,4-diazepane, shows specific intermolecular interactions that could influence their physical properties (Yang & Zhai, 2012).

Chemical Properties Analysis

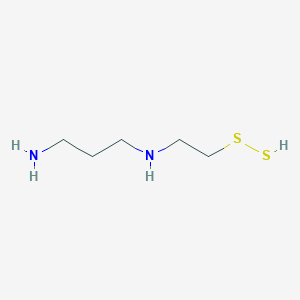

The chemical properties of 1,4-diazepanes, such as reactivity towards electrophiles and nucleophiles, are significant for their use in synthesis and chemical transformations. The introduction of functional groups, such as sulfonyl groups, can significantly affect the chemical behavior of diazepane derivatives, opening up possibilities for the synthesis of biologically active compounds (Joshi et al., 2011).

Applications De Recherche Scientifique

Efflux Pump Inhibition in Bacteria : 1-BD acts as an efflux pump inhibitor in Escherichia coli, employing a mechanism distinct from major reference efflux pump inhibitors (EPIs). This action reduces antibiotic potency and increases ethidium bromide accumulation, suggesting its potential role in addressing antibiotic resistance (Casalone et al., 2020).

Intermediate in Pharmaceutical Synthesis : It has been used in the synthesis of pharmaceutical intermediates, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key component in the Rho-kinase inhibitor K-115 (Gomi et al., 2012).

Neurotropic Activity : New 1,5-benzodiazepine-2-ones, structurally related to 1-BD, have shown high antihypoxic, tranquilizing, and anticonvulsant activity in vivo, with some compounds exhibiting significant anticonvulsant properties (Gaponov et al., 2016).

Chemical Transformations : N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, related to 1-BD, undergo high enantioselective deprotonative ring contraction, offering an efficient approach to synthesize quinolone-2,4-diones (Antolak et al., 2014).

Antimicrobial and Anticancer Potential : Certain 1,4-diazepane derivatives demonstrate antimicrobial and anticancer properties, with studies focusing on their synthesis and potential applications in these fields (Verma et al., 2015).

Synthesis Techniques : Innovative methods for synthesizing 1,4-diazepanes and benzo[b][1,4]diazepines have been developed, highlighting the versatility of 1-BD in chemical synthesis (Maiti et al., 2020).

Safety And Hazards

Orientations Futures

“1-Benzyl-5-methyl-1,4-diazepane” possesses unique properties that make it suitable for various applications, such as drug development, organic synthesis, and catalysis. It has significant importance due to its biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Propriétés

IUPAC Name |

1-benzyl-5-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKENLCKCHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methyl-1,4-diazepane | |

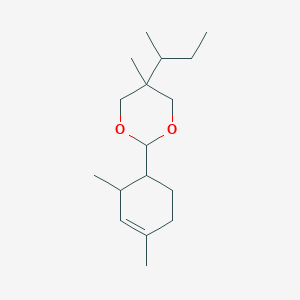

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

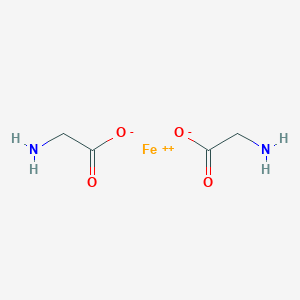

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)